5-chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine 5-chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine
Brand Name: Vulcanchem
CAS No.: 1116136-63-0
VCID: VC3063869
InChI: InChI=1S/C7H4ClN3O2/c8-6-2-1-4-7(10-6)5(3-9-4)11(12)13/h1-3,9H
SMILES: C1=CC(=NC2=C1NC=C2[N+](=O)[O-])Cl
Molecular Formula: C7H4ClN3O2
Molecular Weight: 197.58 g/mol

5-chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine

CAS No.: 1116136-63-0

Cat. No.: VC3063869

Molecular Formula: C7H4ClN3O2

Molecular Weight: 197.58 g/mol

* For research use only. Not for human or veterinary use.

5-chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine - 1116136-63-0

Specification

CAS No. 1116136-63-0
Molecular Formula C7H4ClN3O2
Molecular Weight 197.58 g/mol
IUPAC Name 5-chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine
Standard InChI InChI=1S/C7H4ClN3O2/c8-6-2-1-4-7(10-6)5(3-9-4)11(12)13/h1-3,9H
Standard InChI Key ZVKDTXRWTRDHMC-UHFFFAOYSA-N
SMILES C1=CC(=NC2=C1NC=C2[N+](=O)[O-])Cl
Canonical SMILES C1=CC(=NC2=C1NC=C2[N+](=O)[O-])Cl

Introduction

ParameterValue
CAS Number1116136-63-0
Molecular FormulaC₇H₄ClN₃O₂
Molecular Weight197.58 g/mol
MFCD NumberMFCD16876018
PubChem CID57613574
Alternative Names5-Chloro-3-nitro-4-azaindole, SCHEMBL3616218
SMILES Notationc1cc2c(c(c[nH]2)N+=O)nc1[Cl]

This heterocyclic compound belongs to a class of molecules with diverse applications in medicinal chemistry and organic synthesis, making it a valuable research tool in contemporary drug discovery efforts .

Structural Characteristics and Properties

Structural Features

5-Chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine consists of a fused bicyclic ring system with a pyrrole ring fused to a pyridine ring. The compound's structural integrity is maintained by the aromaticity of both rings, contributing to its stability. The presence of the nitro group at position 3 and the chloro substituent at position 5 significantly influences its reactivity profile and potential biological activities .

Physical and Chemical Properties

The physical state of 5-chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine is typically a solid at room temperature. While comprehensive physical property data is limited in the available literature, several key characteristics can be inferred based on its structure and similar compounds:

PropertyValue/Description
Physical StateSolid
ColorPale yellow to yellow
SolubilityLimited solubility in water; soluble in organic solvents like DMSO, DMF
Storage Recommendation2-8°C, protected from light and moisture
Chemical ReactivityElectrophilic at position 2; nucleophilic substitution possible at position 5 (chloro site)

The compound's limited aqueous solubility necessitates the use of organic solvents for research applications, with DMSO being commonly employed for preparing stock solutions .

Synthesis and Preparation Methods

Preparation of Related Compounds

The synthesis of the related compound 5-chloro-1H-pyrrolo[3,2-b]pyridine (lacking the nitro group) provides valuable insights. This process involves:

  • Starting with 6-chloro-2-[(E)-2-ethoxyvinyl]pyridin-3-amine

  • Treatment with hydrochloric acid in methanol/water at 75°C for 21 hours

  • Basification with potassium carbonate in ethyl acetate

  • Purification by flash chromatography using ethyl acetate-hexane (33:67)

This procedure yields 71% of the target compound with 95% purity . It is reasonable to assume that nitration of this intermediate could lead to the synthesis of 5-chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine, though specific optimization would be required.

Applications in Research and Development

Role in Medicinal Chemistry

5-Chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine has gained significance in medicinal chemistry research for several reasons:

  • As a building block in the synthesis of more complex molecules with potential therapeutic properties

  • In the development of benzimidazole derivatives that may possess biological activity

  • As part of research efforts focused on compounds with potential anticancer and antiviral activities

Biological Activity Profiles

The pyrrolopyridine class, to which 5-chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine belongs, demonstrates various biological activities. While specific data for this exact compound is limited, research on structurally related compounds reveals several potential areas of biological significance:

ActivityDescriptionRelated Compound Classes
AnticancerInhibition of growth factors and proliferation pathwaysPyrrolo[3,4-c]pyridine derivatives
AntiviralInterference with viral replication mechanismsPyrrolopyridine analogs
Enzyme InhibitionModulation of kinase activity3-substituted-1H-pyrrolo derivatives
Receptor BindingInteraction with cellular receptors involved in disease pathwaysAzaindole derivatives

Compounds in the pyrrolopyridine class have shown activity as inhibitors of important enzymes including NAMPT (Nicotinamide phosphoribosyltransferase) and as modulators of fibroblast growth factor receptors (FGFRs), which are critical targets in cancer therapy.

Pharmaceutical Applications

The patent literature indicates potential applications of pyrrolo[3,2-b]pyridine derivatives as mTOR kinase and PI3 kinase inhibitors, suggesting possible therapeutic roles in conditions involving dysregulation of these pathways, such as certain cancers and inflammatory disorders . While the specific activity of 5-chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine in these contexts requires further investigation, its structural features align with compounds that demonstrate such inhibitory potential.

Final ConcentrationAmount of Compound
1 mM0.1976 g in 1000 mL solvent
5 mM0.9879 g in 1000 mL solvent
10 mM1.9758 g in 1000 mL solvent

For smaller volumes, the proportions can be adjusted accordingly. DMSO is typically recommended as a primary solvent due to the compound's limited water solubility .

Structure-Activity Relationships and Related Compounds

Structural Analogs

Several structural analogs of 5-chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine exist, with variations in substitution patterns and positions:

CompoundKey Structural DifferenceCAS Number
5-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridineDifferent ring fusion orientation1033463-33-0
5-chloro-1H-pyrrolo[3,2-b]pyridineLacks nitro group at position 365156-94-7
3-chloro-5-methoxy-1H-pyrrolo[3,2-b]pyridineMethoxy at position 5, chloro at position 31190311-31-9
5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acidCarboxylic acid instead of nitro group1190321-93-7

These structural variations can significantly impact pharmacological properties, including receptor binding affinity, cell permeability, and metabolic stability .

Impact of Structural Modifications

Structural modifications to the basic pyrrolopyridine scaffold can significantly alter biological activity:

  • Ring Fusion Orientation: The [3,2-b] versus [2,3-b] orientation affects the electronic distribution and three-dimensional structure, potentially altering binding to biological targets

  • Nitro Group: Provides hydrogen bond acceptor capabilities and influences electronic properties; can serve as a precursor for further modifications

  • Chloro Substituent: Enhances lipophilicity and can engage in halogen bonding with target proteins

  • Substitution at Position 3: Critical for biological activity in many pyrrolopyridine derivatives, as evidenced by patents describing 3-substituted compounds as kinase inhibitors

Future Research Directions

Areas for Further Investigation

Several promising research avenues for 5-chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine include:

  • Comprehensive assessment of biological activities, particularly in anticancer and antiviral applications

  • Optimization of synthetic routes to improve yield and purity

  • Exploration of structure-activity relationships through systematic modification of substituents

  • Development of more water-soluble derivatives to enhance bioavailability

  • Investigation of potential applications as building blocks in combinatorial chemistry

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